ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate: is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-bromo-5-methylthiophene as the starting material.
Oxidation Reaction: The thiophene ring undergoes an oxidation reaction to introduce the oxo group, resulting in the formation of the corresponding ketone.
Esterification: The ketone is then converted to its ethyl ester derivative through esterification using ethanol in the presence of an acid catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some industrial setups may employ a continuous flow process to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethylformamide (DMF) are employed in substitution reactions.
Major Products Formed:
Carboxylic Acids: Oxidation of the ketone group can yield carboxylic acids.
Alcohols: Reduction of the ketone group results in the formation of alcohols.
Substituted Derivatives: Nucleophilic substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: Thiophene derivatives, including this compound, have shown potential in biological studies, particularly in the development of new pharmaceuticals. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's derivatives are explored for their therapeutic potential. Research is ongoing to develop new drugs based on thiophene scaffolds for treating various diseases.
Industry: In material science, thiophene derivatives are used in the production of conductive polymers and other advanced materials
Mechanism of Action
The mechanism by which ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate: This compound is structurally similar but lacks the oxo group, resulting in different chemical properties and reactivity.
Ethyl 2-(3-bromothiophen-2-yl)acetate: This compound has a similar structure but without the methyl group, leading to variations in its biological and chemical behavior.
Properties
CAS No. |
1470541-73-1 |
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Molecular Formula |
C9H9BrO3S |
Molecular Weight |
277.1 |
Purity |
95 |
Origin of Product |
United States |
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